molecular formula C10H13NO3 B13625351 Methyl (R)-3-(2-amino-1-hydroxyethyl)benzoate

Methyl (R)-3-(2-amino-1-hydroxyethyl)benzoate

Cat. No.: B13625351
M. Wt: 195.21 g/mol
InChI Key: CXGYGCIXEKKEBV-VIFPVBQESA-N
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Description

Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more environmentally friendly catalysts. The goal is to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-1-hydroxyethyl)benzoate
  • Methyl 3-(2-amino-1-hydroxyethyl)benzoate

Uniqueness

Methyl ®-3-(2-amino-1-hydroxyethyl)benzoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyethyl groups

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

CXGYGCIXEKKEBV-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CN)O

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CN)O

Origin of Product

United States

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